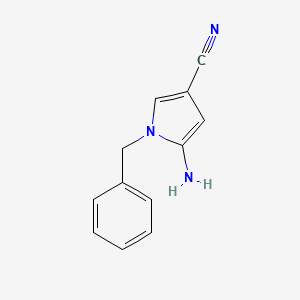

5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Descripción

The Pyrrole (B145914) Heterocycle in Contemporary Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a cornerstone of organic chemistry. wikipedia.org It is an electron-rich system, a property that imparts high reactivity towards electrophiles and makes it a versatile building block in synthesis. numberanalytics.com The pyrrole nucleus is a fundamental component of many vital natural products, including heme, chlorophyll, and various alkaloids, highlighting its profound role in biological systems. numberanalytics.comslideshare.netuop.edu.pk

In contemporary organic synthesis, the pyrrole scaffold is leveraged for the construction of a wide array of complex molecules. numberanalytics.com Its derivatives are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). numberanalytics.com The ability to readily functionalize the pyrrole ring allows chemists to fine-tune the steric and electronic properties of molecules, making it an indispensable tool in medicinal chemistry and materials science. nih.gov Numerous named reactions, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, have been developed to construct the pyrrole ring system, demonstrating its long-standing importance in the field. wikipedia.orgksu.edu.sa

Table 1: Fundamental Properties of Pyrrole

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N |

| Molar Mass | 67.091 g·mol⁻¹ |

| Appearance | Colorless volatile liquid |

| Boiling Point | 129 to 131 °C |

| Nature | Aromatic, Heterocyclic |

Importance of Functionalized Pyrroles, Specifically Carbonitriles and Amino-Substituted Derivatives

The strategic placement of functional groups on the pyrrole ring is crucial for modulating its chemical behavior and biological activity. Among the most significant are amino (-NH₂) and carbonitrile (-CN) substituents. Amino-substituted pyrroles are of particular interest as the amino group can serve as a key site for further chemical transformations and can participate in hydrogen bonding, which is critical for molecular recognition in biological targets.

Carbonitrile-substituted pyrroles are also highly valuable synthetic intermediates. rsc.org The nitrile group is a versatile functional group that can be converted into other important moieties such as carboxylic acids, amines, or amides. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyrrole ring, affecting its reactivity and interaction with biological macromolecules. The combination of both amino and carbonitrile groups on a pyrrole scaffold, as seen in aminopyrrole carbonitriles, creates a poly-functionalized molecule that serves as a powerful precursor for synthesizing more complex, fused heterocyclic systems and compounds with potential pharmacological applications. rsc.orgmdpi.com

Positioning of 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile within Advanced Heterocyclic Systems Research

This compound is a specific molecule that embodies the principles of advanced functionalized pyrrole chemistry. Its structure features the core pyrrole heterocycle, an amino group at the 5-position, a carbonitrile group at the 3-position, and a benzyl (B1604629) group attached to the ring nitrogen.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| CAS Number | 59661-27-7 |

This particular arrangement of functional groups makes it a subject of interest in medicinal chemistry and synthetic methodology. Research on structurally related compounds, such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has identified this scaffold as a promising starting point for developing enzyme inhibitors, specifically against metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov The benzyl group provides a lipophilic substituent that can influence binding to biological targets, while the amino and nitrile groups offer sites for interaction and further chemical elaboration. Therefore, this compound is positioned within research as a key building block or a lead compound candidate for the synthesis of novel therapeutic agents and complex heterocyclic structures. mdpi.com

Scope and Objectives of Academic Investigations into the Compound

Academic research focused on this compound and its analogues primarily encompasses two main areas: synthetic chemistry and medicinal chemistry.

The primary objectives of these investigations include:

Development of Efficient Synthetic Routes: A key goal is to establish concise and high-yielding methods for the synthesis of this and related multi-substituted pyrroles. mdpi.com This involves exploring novel reaction pathways and optimizing existing ones to create libraries of these compounds for further study.

Exploration as a Synthetic Intermediate: Researchers investigate the utility of this compound as a versatile precursor for constructing more complex molecular architectures, such as fused pyrrole systems or macrocycles, which are of interest in materials science and drug discovery. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A significant objective is to synthesize a series of derivatives and evaluate their biological activity. By systematically modifying the substituents on the pyrrole ring, researchers aim to understand which structural features are essential for a desired pharmacological effect, such as enzyme inhibition. nih.gov This is exemplified by studies on similar pyrrole carbonitriles as potential antimycobacterial agents and metallo-β-lactamase inhibitors. nih.govresearchgate.net The ultimate goal is to develop potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-1-benzylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-11-6-12(14)15(9-11)8-10-4-2-1-3-5-10/h1-6,9H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOZGUFYGQOOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C2N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to the Core Structure

Direct synthesis approaches aim to construct the pyrrole (B145914) ring in a limited number of steps, often through convergent strategies that bring together multiple building blocks. These methods are prized for their efficiency and atom economy. rsc.orgresearchgate.netorientjchem.org

Multi-Component Cyclocondensation Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. bohrium.comrsc.orgresearchgate.net This approach is particularly attractive for creating diverse libraries of substituted pyrroles. rsc.org

A notable strategy for synthesizing pyrrole-2-carbonitriles involves the cyclocondensation of enones with aminoacetonitrile (B1212223). This reaction typically proceeds through the formation of 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates. nih.govresearchgate.net These intermediates can then be oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles. nih.govresearchgate.net For instance, the reaction of an appropriate enone with aminoacetonitrile followed by oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can furnish the desired aromatic pyrrole core. nih.govresearchgate.net While this method primarily yields pyrrole-2-carbonitriles, modifications in the starting materials could potentially be adapted for the synthesis of 3-carbonitrile isomers.

| Enone Reactant | Intermediate | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | 3,4-Dihydro-2H-pyrrole-2-carbonitrile | DDQ | 3,5-Disubstituted pyrrole-2-carbonitrile | nih.govresearchgate.net |

The reaction of 3,3-diaminoacrylonitriles with acetylenic compounds, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), provides a route to highly functionalized 5-aminopyrroles. nih.govmdpi.comresearchgate.net The regiochemical outcome of this reaction is dependent on the substitution pattern of the diaminoacrylonitrile. mdpi.comresearchgate.net Specifically, reactions involving N,N-dialkylamidine containing acrylonitriles tend to afford 1-NH-5-aminopyrroles. mdpi.comresearchgate.net This methodology is significant as it directly installs the 5-amino group, a key feature of the target compound. By selecting a diaminoacrylonitrile precursor that incorporates a benzyl (B1604629) group, this pathway could be a viable route to 5-amino-1-benzyl-1H-pyrrole derivatives. The reaction proceeds in high yields, often forming pyrroles with two exocyclic double bonds. nih.govmdpi.comresearchgate.net

| Diaminoacrylonitrile Type | Acetylene Reactant | Primary Product | Key Feature | Reference |

|---|---|---|---|---|

| N,N-Dialkylamidine | DMAD | 1-NH-5-aminopyrroles | Direct formation of 5-aminopyrrole | mdpi.comresearchgate.net |

| Monosubstituted Amidine | DMAD | 1-Substituted 5-amino-2-oxo-pyrrole-3(2H)-ylidenes | Formation of 1-substituted pyrrolinones | mdpi.comresearchgate.net |

| General | 1,2-Diaroylacetylenes | Pyrroles with one exocyclic C=C bond | Forms sp3 hybrid carbon in the ring | nih.gov |

Solvent-free, or solid-state, reactions are gaining prominence as they align with the principles of green chemistry by reducing waste and often leading to shorter reaction times and higher yields. nih.govsemanticscholar.orgfrontiersin.org Mechanochemical synthesis, where reactants are mixed in the absence of a solvent, has been successfully applied to the three-component synthesis of 5-amino-pyrazole-4-carbonitriles. nih.govsemanticscholar.org This approach, often utilizing a catalyst, could be adapted for the synthesis of the analogous pyrrole structures. The operational simplicity and environmental benefits make this an attractive area for further exploration in the synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile.

Strategies Employing Chlorosulfonyl Isocyanate and Related Reagents

Chlorosulfonyl isocyanate (CSI) is a versatile and highly reactive reagent for the direct introduction of a nitrile group onto a pyrrole ring. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net The reaction of CSI with pyrroles initially forms an N-chlorosulfonyl amide, which can be readily converted to the corresponding carbonitrile. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the cyanation can be controlled by the presence of directing groups on the pyrrole ring. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, pyrroles with electron-withdrawing groups at the 2-position can be selectively cyanated at the 4-position. cdnsciencepub.comcdnsciencepub.com A general process for preparing pyrrole-2-carbonitriles involves reacting a pyrrole with CSI, followed by treatment with an N,N-dialkylformamide and an organic base. google.comgoogle.com While much of the literature focuses on the synthesis of 2-carbonitriles, this methodology provides a powerful tool for direct cyanation that could potentially be adapted to achieve substitution at the 3-position.

| Pyrrole Substrate | Reagent | Intermediate | Product | Reference |

|---|---|---|---|---|

| Pyrrole | Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl amide | Pyrrole-3-carbonitrile | cdnsciencepub.comcdnsciencepub.com |

| 1-Methylpyrrole | Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl amide | 1-Methylpyrrole-2-carbonitrile | google.comgoogle.com |

Catalyzed Synthetic Routes for Pyrrole Carbonitrile Formation

Catalysis offers a means to achieve efficient and selective synthesis of pyrrole derivatives under mild conditions. nih.govorganic-chemistry.org Various transition metals have been employed to catalyze the formation of the pyrrole ring.

A copper-hydride (CuH) catalyzed enyne-nitrile coupling reaction has been developed for the synthesis of polysubstituted N-H pyrroles. nih.gov This method is notable for its broad functional group tolerance and good yields. nih.gov Palladium(II)-catalyzed cascade reactions of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provide a route to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org This process proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org

Ruthenium-based pincer-type catalysts have been used for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org Furthermore, an efficient iron-catalyzed radical cycloaddition of enamides and 2H-azirines has been reported for the synthesis of substituted pyrroles under mild conditions. organic-chemistry.org These catalyzed routes offer diverse and powerful strategies that could be tailored for the specific synthesis of this compound by choosing appropriate starting materials.

| Catalyst System | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Copper-Hydride (CuH) | 1,3-Enynes and Nitriles | Polysubstituted N-H Pyrroles | Broad functional group tolerance | nih.gov |

| Palladium(II) | 2-(2-oxo-2-arylethyl)malononitriles and Boronic Acids | 1H-Pyrrole-3-carbonitriles | Direct formation of 3-carbonitrile | organic-chemistry.org |

| Ruthenium-Pincer Complex | Secondary Alcohols and Amino Alcohols | Substituted Pyrroles | Dehydrogenative coupling | organic-chemistry.org |

| Iron Catalyst | Enamides and 2H-Azirines | Substituted Pyrroles | Mild reaction conditions | organic-chemistry.org |

One-Pot Tandem Reaction Sequences for Pyrrole Formation

One-pot tandem reactions represent an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. researchgate.net These reactions combine multiple synthetic steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. Several one-pot methodologies have been developed for the synthesis of substituted pyrroles. rsc.orgnih.gov

A base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones has been reported, which proceeds via an intramolecular cyclization of an N-benzyl enamine intermediate. rsc.org This method could be adapted for the synthesis of this compound by using a suitably substituted benzylamine (B48309) and a cyano-containing α,β-ynone. Another versatile one-pot, three-component reaction involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines to yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov For example, the reaction of D-(+)-fructose, benzoylacetonitrile, and benzylamine in the presence of acetic acid yields 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile. nih.gov By choosing the appropriate starting materials, this method could be tailored to produce the target compound.

Functional Group Interconversions and Post-Cyclization Modifications

Once the pyrrole ring is formed, further functionalization can be achieved through various chemical transformations. These post-cyclization modifications are crucial for introducing desired substituents and building molecular complexity.

Amination Strategies for Pyrrole Carbonitrile Scaffolds

The introduction of an amino group onto a pre-formed pyrrole ring can be challenging. A more common approach is to incorporate the amino group from the starting materials during the ring synthesis. However, strategies for the direct amination of pyrrole scaffolds exist, though they are less common for this specific substitution pattern. More frequently, a precursor functional group is converted to an amine. For instance, a nitro group can be reduced to an amino group. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative can be employed to introduce an amino group. The synthesis of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile has been reported, but the specific amination strategy was not detailed, suggesting the amino group was likely present in one of the precursors to the cyclization reaction. rsc.org

Introduction of the Benzyl Moiety (N-alkylation methods)

The benzyl group at the N1 position of the pyrrole ring is typically introduced via N-alkylation of a corresponding NH-pyrrole precursor. This is a common and generally high-yielding reaction. The reaction of an NH-pyrrole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base is a standard method for N-benzylation.

The synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile has been described, where the benzyl group was present in the starting material, N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine. mdpi.com This highlights the strategy of incorporating the N-benzyl group at an early stage of the synthesis.

| Alkylating Agent | Base | Solvent | Temperature | Product |

| Benzyl bromide | Sodium hydride | DMF | Room Temperature | N-benzyl pyrrole |

| Benzyl chloride | Potassium carbonate | Acetonitrile (B52724) | Reflux | N-benzyl pyrrole |

This table outlines typical conditions for the N-benzylation of pyrroles.

Cyanation of Pyrrole Rings (e.g., Vilsmeier-Haack modifications)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemtube3d.com Modifications of this reaction can be used to introduce a cyano group onto the pyrrole ring. The reaction of a pyrrole with phosphorus oxychloride and dimethylformamide (the Vilsmeier reagent) followed by treatment with hydroxylamine (B1172632) and subsequent dehydration can yield a nitrile. nih.gov

Alternatively, chlorosulfonyl isocyanate (CSI) can be used for the direct cyanation of pyrroles. researchgate.net CSI reacts with pyrroles to form N-chlorosulfonyl amides, which are readily converted to the corresponding nitriles. This method has been used for the synthesis of pyrrole-3-carbonitrile and its 1-methyl homologue. researchgate.net The Vilsmeier-Haack reaction itself can be used to introduce a formyl group, which can then be converted to a nitrile through various methods, such as reaction with hydroxylamine followed by dehydration. nih.gov

Chemo- and Regioselectivity in Synthesis

The arrangement of substituents in this compound—an amino group at C5, a nitrile at C3, and a benzyl group on the nitrogen—presents a significant challenge in terms of regioselectivity. The synthetic strategy must precisely control the introduction of these functional groups.

The inherent reactivity of the pyrrole ring is a primary determinant of substitution patterns. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. The positions adjacent to the nitrogen atom (C2 and C5) are generally more nucleophilic and thus more reactive towards electrophiles than the C3 and C4 positions. This preference is due to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion) when the attack occurs at the α-positions.

However, the synthesis of a 3,5-disubstituted pyrrole like the target compound requires overcoming this natural preference. Several factors can be manipulated to influence the regioselectivity of substitution on the pyrrole ring:

Directing Effects of Existing Substituents: The presence of a substituent on the pyrrole ring profoundly influences the position of subsequent substitutions. An electron-withdrawing group, for instance, will deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. In the context of synthesizing the target molecule, if a cyano group (electron-withdrawing) were introduced at the 3-position of a pre-existing pyrrole, it would direct subsequent electrophilic attack.

Steric Hindrance: Bulky substituents on the nitrogen or at adjacent ring positions can sterically hinder attack at those positions, favoring substitution at less hindered sites. The benzyl group at the N1 position, while not excessively bulky, can influence the approach of reagents.

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome of a reaction. For instance, in some cases, thermodynamic control (favoring the most stable product) can be achieved at higher temperatures, while kinetic control (favoring the fastest-formed product) may dominate at lower temperatures.

Nature of the Electrophile: The reactivity and size of the electrophile also play a role. Larger electrophiles may preferentially attack less sterically hindered positions.

One plausible synthetic approach for this compound could involve a multi-step synthesis that builds the substituted pyrrole ring from acyclic precursors. A common strategy for synthesizing polysubstituted pyrroles is the Thorpe-Ziegler reaction , which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. chem-station.comresearchgate.netyoutube.com While typically used for carbocycles, the principles can be adapted to heterocycle synthesis. A hypothetical pathway could involve the reaction of benzylamine with a suitable dinitrile precursor, followed by a base-catalyzed cyclization.

Another powerful method is the use of multicomponent reactions (MCRs) . Isocyanide-based MCRs, for example, are highly efficient for the one-pot synthesis of complex, polysubstituted pyrroles. rsc.org Such a reaction could theoretically bring together a benzyl isocyanide, an activated alkyne, and a source of the aminonitrile fragment to construct the desired pyrrole core in a single step. The regioselectivity in such reactions is often controlled by the specific combination of reactants and catalysts used.

The table below summarizes key factors influencing the regioselectivity in the synthesis of substituted pyrroles.

| Factor | Influence on Substitution Pattern | Relevance to this compound Synthesis |

| Electronic Effects | The electron-rich nature of the pyrrole ring favors electrophilic attack at the C2 and C5 positions. | A synthetic strategy must be employed that directs substitution to the C3 and C5 positions, potentially through a ring-closing mechanism rather than substitution on a pre-formed pyrrole. |

| Steric Effects | Bulky groups can hinder attack at adjacent positions, directing substituents to less crowded sites. | The N-benzyl group can influence the conformation of reactants and intermediates, potentially affecting the regiochemical outcome of cyclization or substitution steps. |

| Reaction Control | Kinetic control often favors attack at the more nucleophilic C2/C5 positions, while thermodynamic control can lead to other isomers. | Careful selection of reaction conditions (temperature, catalyst) is crucial to favor the desired 3,5-substitution pattern. |

| Synthetic Strategy | Ring-forming reactions (e.g., from acyclic precursors) offer greater control over the final substitution pattern compared to substitution on a pre-formed pyrrole ring. | Strategies like the Paal-Knorr synthesis, multicomponent reactions, or domino reactions are likely employed to achieve the specific substitution of the target molecule. rsc.orgorganic-chemistry.orgnih.gov |

While this compound itself is not a chiral molecule, the principles of stereochemistry can be highly relevant in its synthesis, particularly if asymmetric catalysts or chiral auxiliaries are employed in related or intermediate steps. The field of asymmetric pyrrole synthesis is well-developed, often focusing on controlling the stereochemistry of substituents attached to the pyrrole ring or in fused ring systems.

Stereochemical considerations in the synthesis of pyrrole derivatives often involve:

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in reactions that create stereocenters. For example, stereoselective intramolecular Michael addition reactions involving a pyrrole nucleus have been achieved using chiral catalysts, leading to the formation of enantioenriched products. anu.edu.au

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Substrate Control: If one of the starting materials is already chiral, it can influence the stereochemistry of the newly formed stereocenters. The stereochemistry of the starting materials can directly impact the stereochemistry of the final product. numberanalytics.com

The table below outlines some stereochemical considerations in pyrrole synthesis.

| Consideration | Description | Potential Relevance |

| Diastereoselectivity | In reactions involving the formation of multiple stereocenters, controlling the relative stereochemistry is crucial. | Even if the final product is achiral, controlling the diastereoselectivity of intermediates can be key to an efficient synthesis, preventing the formation of undesired side products. |

| Enantioselectivity | For the synthesis of chiral pyrrole derivatives, controlling the absolute stereochemistry to produce a single enantiomer is often the goal. | While not directly applicable to the achiral target molecule, the principles of enantioselective synthesis are a major focus in modern organic chemistry and are relevant to the broader class of substituted pyrroles. |

| Atropisomerism | In some highly substituted biaryl pyrroles, rotation around a single bond may be restricted, leading to stable, non-interconvertible atropisomers. | This is generally not a concern for this compound due to the lack of significant steric hindrance that would prevent bond rotation. |

Chemical Reactivity and Derivatization Pathways

Reactions at the Amino Group (C5-position)

The amino group at the C5-position of the pyrrole (B145914) ring is a primary nucleophile, making it susceptible to a range of reactions with electrophilic reagents. These transformations are fundamental in constructing more complex molecular architectures based on the pyrrole scaffold.

Acylation and Amidation Reactions

The primary amino group of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile readily undergoes acylation and amidation reactions when treated with acylating agents such as acid chlorides or anhydrides. This reactivity is exemplified by the synthesis of related compounds, such as N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide. In this case, the amino group of a substituted aminopyrrole reacts with an acyl chloride to form the corresponding amide. This suggests that this compound would similarly react with acylating agents to yield N-acylated derivatives. For instance, reaction with acetic anhydride (B1165640) would be expected to produce N-(1-benzyl-3-cyano-1H-pyrrol-5-yl)acetamide. These reactions typically proceed under standard acylation conditions, often in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation/Amidation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetic Anhydride | N-(1-benzyl-3-cyano-1H-pyrrol-5-yl)acetamide |

| This compound | Benzoyl Chloride | N-(1-benzyl-3-cyano-1H-pyrrol-5-yl)benzamide |

Formation of Imines and their Subsequent Transformations (e.g., Reduction to Secondary Amines)

The reaction of the C5-amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. mediresonline.orgjetir.org This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. mediresonline.org The resulting imine can be a stable compound or a reactive intermediate that can undergo further transformations.

A significant subsequent reaction is the reduction of the imine to a secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. This two-step process provides a valuable route for the N-alkylation of the parent aminopyrrole.

Condensation Reactions with Carbonyl Compounds

Beyond simple imine formation, the amino group of this compound can participate in more complex condensation reactions with carbonyl compounds, particularly those with additional functional groups. These reactions can lead to the formation of fused heterocyclic systems. For instance, condensation with β-dicarbonyl compounds can result in the formation of pyrrolo[2,3-b]pyridine derivatives. The specific outcome of these reactions is highly dependent on the nature of the carbonyl compound and the reaction conditions employed.

Reactions at the Nitrile Group (C3-position)

The nitrile group at the C3-position is another key site for derivatization, offering pathways to introduce different functional groups and to construct fused ring systems.

Hydrolysis to Carboxamide Derivatives

The nitrile group can be hydrolyzed to a carboxamide group under either acidic or basic conditions. youtube.comyoutube.com This transformation is a common and useful method for converting nitriles into amides. researchgate.net Mild basic conditions are often preferred to selectively yield the amide without further hydrolysis to the carboxylic acid. youtube.com For this compound, this reaction would yield 5-amino-1-benzyl-1H-pyrrole-3-carboxamide. This carboxamide derivative can then serve as a precursor for further synthetic modifications.

Table 2: Hydrolysis of the Nitrile Group

| Starting Material | Reagents | Product |

| This compound | H₂O, H⁺ or OH⁻ | 5-amino-1-benzyl-1H-pyrrole-3-carboxamide |

1,3-Dipolar Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A particularly important example is the reaction with azides to form tetrazoles. nih.govscielo.org.zachalcogen.roorganic-chemistry.orgnih.gov This [3+2] cycloaddition reaction is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov The reaction of this compound with an azide, such as sodium azide, in the presence of a suitable catalyst or under appropriate reaction conditions, would lead to the formation of 5-(5-amino-1-benzyl-1H-pyrrol-3-yl)-1H-tetrazole. scielo.org.zachalcogen.ro The tetrazole ring is considered a bioisostere of the carboxylic acid group and is a common feature in many medicinally important compounds. nih.gov

Reductions to Aldehydes or Amines

The carbonitrile group at the C3 position is a key site for reactivity, and its reduction can lead to the formation of either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Selective reduction of the nitrile to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H). This reagent is known for the partial reduction of nitriles to imine intermediates, which are then hydrolyzed upon aqueous workup to yield the corresponding aldehyde. masterorganicchemistry.comyoutube.com For the conversion of this compound to 5-amino-1-benzyl-1H-pyrrole-3-carbaldehyde, careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

For the complete reduction of the nitrile to a primary amine, more powerful reducing agents are typically employed. Lithium aluminum hydride (LAH) is a common choice for this transformation, converting the nitrile into a primary aminomethyl group. orgsyn.org This reaction would yield 5-amino-1-benzyl-1H-pyrrol-3-yl)methanamine. The general utility of LAH and sodium borohydride for the reduction of various functional groups is well-established. scribd.com In a related heterocyclic system, sodium borohydride has been used to selectively reduce a benzoyl group to a benzyl (B1604629) alcohol, indicating that with appropriate reagent selection, chemoselective reductions are possible in complex molecules. mdpi.com

| Product | Required Reagent | Reaction Type |

|---|---|---|

| 5-amino-1-benzyl-1H-pyrrole-3-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Partial Reduction |

| (5-amino-1-benzyl-1H-pyrrol-3-yl)methanamine | Lithium aluminum hydride (LAH) | Complete Reduction |

Reactivity of the Pyrrole Ring System

The pyrrole ring in this compound is electron-rich, making it susceptible to electrophilic attack. The positions of substitution are influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions and Positional Selectivity

The pyrrole ring is inherently more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the nitrogen atom. wikipedia.org Electrophilic substitution on the pyrrole ring generally occurs at the C2 or C5 positions due to the greater stabilization of the cationic intermediate. wikipedia.org In the case of this compound, the C5 position is already substituted with a strongly activating amino group. This amino group, being a powerful electron-donating group, would further activate the pyrrole ring towards electrophilic attack and would direct incoming electrophiles primarily to the C2 and C4 positions.

Studies on 1-benzylpyrrole (B1265733) have shown that the N-benzyl group can influence the regioselectivity of electrophilic substitution. For instance, nitration, bromination, and formylation of 1-benzylpyrrole result in a higher proportion of substitution at the 3-position compared to pyrrole itself. cdnsciencepub.comresearchgate.net In the nitration of 1-benzylpyrrole, both 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole are formed, with further nitration of the 2-nitro isomer yielding 1-benzyl-2,4-dinitropyrrole. sci-hub.ru This suggests that the C2 and C4 positions are electronically favored for electrophilic attack.

Given the combined directing effects of the C5-amino group (activating and ortho-, para-directing) and the N1-benzyl group, electrophilic substitution on this compound is expected to occur preferentially at the C2 and C4 positions. The Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic and heteroaromatic compounds, would likely introduce a formyl group at one of these activated positions. ijpcbs.comrsc.org Similarly, halogenation would be expected to proceed at the C2 or C4 position. nih.gov

Nucleophilic Reactivity of the Pyrrole Nitrogen

In N-substituted pyrroles such as this compound, the nitrogen atom's lone pair of electrons is integral to the aromatic sextet of the pyrrole ring. wikipedia.org This delocalization significantly reduces the nucleophilicity of the pyrrole nitrogen. Consequently, direct reactions involving the pyrrole nitrogen as a nucleophile, such as further alkylation or acylation at this position, are not typically observed. The presence of the benzyl group already occupying the N1 position sterically and electronically hinders any potential nucleophilic attack at the nitrogen atom. Cyclization reactions involving N-alkyne-substituted pyrrole derivatives can proceed via nucleophilic attack of a side-chain nucleophile onto the alkyne, but this involves the substituent rather than the pyrrole nitrogen itself acting as the primary nucleophile in an intermolecular fashion. beilstein-journals.org

Transformations Involving the Benzyl Substituent (N1-position)

The N-benzyl group can be modified through cleavage to deprotect the pyrrole nitrogen or by functionalization of its phenyl ring.

| Reagent/Method | General Applicability |

|---|---|

| Ceric Ammonium Nitrate (CAN) | Chemoselective debenzylation of N-benzyl amines and amides researchgate.netst-andrews.ac.ukresearchgate.netrsc.org |

| Electrochemical Oxidation | Cleavage of benzyl C-N bonds without metal catalysts researchgate.net |

| Visible-Light-Mediated Oxidation | Mild and selective debenzylation mpg.de |

Functionalization of the Phenyl Ring (e.g., halogenation, nitration)

The phenyl ring of the N-benzyl substituent can undergo electrophilic aromatic substitution, such as halogenation and nitration. The pyrrole moiety attached to the benzylic carbon will act as a deactivating group on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions.

The nitration of 1-phenylpyrrole (B1663985) has been shown to yield 1-(4-nitrophenyl)pyrrole, demonstrating that electrophilic substitution on the N-aryl group is feasible. lookchem.com While the benzyl group is attached via a methylene (B1212753) linker, a similar directing effect would be anticipated. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed. stackexchange.com Similarly, halogenation of the phenyl ring can be achieved using appropriate halogenating agents, likely resulting in a mixture of ortho- and para-substituted products.

Construction of Fused and Spiro Heterocyclic Systems

The strategic positioning of amino and nitrile functionalities on the pyrrole core of this compound, coupled with the inherent reactivity of the pyrrole ring itself, establishes this compound as a versatile precursor for the synthesis of complex, multi-ring heterocyclic structures. Its application extends to the construction of both fused and spiro systems, offering pathways to novel molecular architectures with potential significance in medicinal and materials chemistry.

Utilization as a Building Block for 7-Azaindole (B17877) Derivatives

A prominent application of this compound is in the synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. These scaffolds are of considerable interest due to their presence in numerous biologically active molecules. A highly efficient method for this transformation is a one-pot, three-component reaction involving the N-substituted 5-aminopyrrole, an aromatic aldehyde, and an active methylene compound.

This reaction proceeds via a domino Knoevenagel condensation/intramolecular cyclization sequence. Initially, the aromatic aldehyde reacts with the active methylene compound. The resulting product then undergoes a Michael addition with the 5-aminopyrrole, which acts as an enamine. Subsequent intramolecular cyclization and elimination of water lead to the formation of a fused 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine intermediate. The final step to achieve the aromatic 7-azaindole system is an oxidation reaction, commonly carried out using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The versatility of this method allows for the synthesis of a diverse library of 7-azaindole derivatives by varying the substituents on the aromatic aldehyde and the choice of the active methylene compound. For instance, using different aromatic aldehydes introduces various aryl groups at position 6 of the 7-azaindole core, while the selection of the active methylene compound dictates the substituents at position 5.

Table 1: Synthesis of 7-Azaindole Derivatives via Three-Component Reaction

| 5-Aminopyrrole Reactant | Aromatic Aldehyde | Active Methylene Compound | Intermediate Product | Final 7-Azaindole Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Malononitrile | 5-Amino-1-benzyl-4,7-dihydro-6-phenyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile | 5-Amino-1-benzyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile |

| This compound | 4-Chlorobenzaldehyde | Benzoylacetonitrile | 5-Amino-1-benzyl-5-benzoyl-6-(4-chlorophenyl)-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 5-Amino-1-benzyl-5-benzoyl-6-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |

Note: The table represents plausible reaction pathways based on established methodologies for N-substituted 5-aminopyrroles.

Cyclization Reactions Leading to Novel Polycyclic Architectures

Beyond the synthesis of 7-azaindoles, this compound is a valuable substrate for constructing other novel polycyclic and spirocyclic systems through various cyclization strategies.

One notable example is the synthesis of spiro[indoline-3,4'-pyrrolo[2,3-b]pyridines]. This is achieved through a three-component reaction involving the 5-aminopyrrole, an isatin (B1672199) derivative (1H-indole-2,3-dione), and an active methylene compound such as Meldrum's acid or dimedone. This reaction constructs a complex spirocyclic framework where the C3 position of the indoline (B122111) core is linked to the C4 position of the pyrrolo[2,3-b]pyridine system. The reaction is believed to proceed through the formation of a fused 1,4-dihydropyridine (B1200194) ring, similar to the 7-azaindole synthesis, which then incorporates the spiro-fused oxindole (B195798) moiety.

Another powerful strategy for creating fused polycyclic systems is through cycloaddition reactions. The exocyclic amino group of this compound can be readily converted into an imine by condensation with an aromatic aldehyde. This resulting (E)-arylideneaminopyrrole can then act as an aza-diene in aza-Diels-Alder reactions. For instance, reaction with benzyne, generated in situ, leads to a [4+2] cycloaddition followed by an oxidative aromatization step. This sequence provides an efficient route to synthesize pyrrolo[2,3-c]isoquinoline derivatives, a class of polycyclic aromatic heterocycles. acs.orgnih.govresearchgate.netnih.govwikimedia.org The electronic properties of the aryl group on the imine can influence the photophysical properties of the resulting pyrrolo[2,3-c]isoquinoline product. acs.orgnih.govresearchgate.net

Table 2: Examples of Polycyclic Architectures from this compound

| Reaction Type | Key Reactants | Resulting Polycyclic System |

|---|---|---|

| Three-Component Spirocyclization | This compound, Isatin, Meldrum's Acid | Spiro[indoline-3,4'-pyrrolo[2,3-b]pyridine] |

These examples underscore the utility of this compound as a versatile platform for the synthesis of diverse and complex heterocyclic structures, enabling the exploration of novel chemical space.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) and Chemical Ionization Mass Spectrometry (CI-MS):No published mass spectra obtained through ESI-MS or CI-MS for this compound were found.

To fulfill the request, this article would require access to primary research data from the synthesis and characterization of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile, which is not currently available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is crucial for verifying the molecular weight, assessing purity, and identifying potential impurities or byproducts from a synthesis reaction. nih.gov

In a typical LC-MS analysis, the sample is first passed through a chromatography column (often a reversed-phase C18 column) where individual components are separated based on their physicochemical properties. As each component elutes from the column, it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this type of molecule, which would protonate the compound to generate a molecular ion.

For this compound, which has a molecular formula of C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol , the mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 198.25. bldpharm.comcymitquimica.com By monitoring this specific m/z value, the presence of the target compound can be confirmed. The LC portion of the analysis provides a retention time that is characteristic of the compound under specific conditions, while the MS data confirms its identity. Furthermore, the technique is sensitive enough to detect and help identify trace-level impurities by their unique retention times and mass spectra, making it a vital tool for quality control and purity assessment. mdpi.com

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value | Purpose |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃ | Elemental Composition |

| Molecular Weight | 197.24 | Mass Confirmation |

| Ionization Mode | ESI (+) | Generation of Charged Molecules |

| Expected Ion | [M+H]⁺ | Protonated Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which act as a molecular fingerprint. For this compound, IR spectroscopy can confirm the presence of its key structural features: the amino group (N-H), the carbonitrile group (C≡N), the aromatic benzyl (B1604629) group (aromatic C-H and C=C), and the pyrrole (B145914) ring.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The amino group (NH₂) typically shows two distinct, sharp peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org The nitrile (C≡N) functional group presents a sharp and intense absorption band in the 2260-2220 cm⁻¹ range. libretexts.org Aromatic C-H stretching from the benzyl group is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- linker appears just below 3000 cm⁻¹. pressbooks.pub In-ring C=C stretching vibrations from the aromatic and pyrrole rings typically appear in the 1600-1450 cm⁻¹ region. youtube.com

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (doublet) |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |

| Benzyl (-CH₂-) | -C-H Stretch | 3000 - 2850 | Medium |

| Aromatic/Pyrrole Rings | C=C Stretch | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. nih.gov

Furthermore, this analysis reveals how molecules pack together in the crystal lattice. It can identify and characterize intermolecular interactions, such as hydrogen bonds between the amino group of one molecule and the nitrile group or pyrrole nitrogen of a neighboring molecule. These interactions are fundamental to understanding the physical properties of the compound in its solid state.

Table 3: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |

| Bond Lengths | The distance between bonded atoms (e.g., C-N, C=C, C≡N) |

| Bond Angles | The angle between three connected atoms (e.g., C-N-C) |

| Torsion Angles | The dihedral angle describing the rotation around a bond |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit |

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are essential for both the purification of this compound after synthesis and its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent of these techniques.

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the context of this compound, HPLC is used to monitor the progress of a chemical reaction and to assess the purity of the final product. A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings absorb strongly. The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than traditional HPLC systems. The primary advantages of UPLC are increased resolution, higher speed, and greater sensitivity. For the analysis of this compound, UPLC can provide much faster purity checks, with run times often reduced from minutes to seconds. Its superior resolving power is particularly beneficial for separating the target compound from closely related impurities that might co-elute in an HPLC system. This makes UPLC an ideal technique for high-throughput screening and rigorous quality control applications.

Table 4: Comparison of HPLC and UPLC for Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 600 - 4,000 psi | 6,000 - 15,000+ psi |

| Resolution | Good | Excellent |

| Analysis Speed | Slower (minutes) | Faster (seconds to minutes) |

| Solvent Consumption | Higher | Lower |

| Primary Use | Routine purity, quantification, purification | High-resolution separation, high-throughput analysis |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of molecules, including substituted pyrrole (B145914) systems. By calculating the electron density, DFT methods can determine the molecule's geometry, energy, and various electronic descriptors.

The electronic structure of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile is defined by the arrangement of its molecular orbitals (MOs). DFT calculations are employed to optimize the molecular geometry and to determine the energies and shapes of these orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrrole (Reference) | -5.85 | 1.25 | 7.10 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: Specific energy values for this compound are not available in the cited literature. The table is presented as a template for how such data would be displayed.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. numberanalytics.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing cyano group would lower the LUMO energy, likely resulting in a reduced energy gap and enhanced reactivity compared to unsubstituted pyrrole.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, transition states. researchgate.net For the synthesis of pyrrole derivatives, computational studies can compare different possible pathways, such as the Paal-Knorr synthesis, by calculating the activation energies associated with each step. researchgate.netnumberanalytics.com

For instance, in a potential synthesis pathway for this compound, DFT could be used to model the cyclization step, locate the transition state structure, and calculate the energy barrier for this rate-determining step. This information provides a deep understanding of the reaction kinetics and can help in optimizing reaction conditions. researchgate.net

These parameters indicate whether a reaction is thermodynamically favorable (spontaneous) and kinetically feasible. For this compound, such calculations could predict its relative stability and the feasibility of its formation under various synthetic conditions.

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | Data Not Available |

| Gibbs Free Energy of Reaction (ΔG) | Data Not Available |

| Activation Energy (ΔG‡) | Data Not Available |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For a flexible molecule like this compound, which features a rotatable benzyl (B1604629) group, MD simulations can identify the most stable conformations and the energy barriers between them. Furthermore, if this molecule were to interact with a biological target, such as an enzyme, MD simulations could be used to study the stability of the binding pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. rsc.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features with its chemical reactivity. Computational chemistry provides a quantitative basis for these relationships. By systematically modifying the structure of this compound in silico (e.g., changing substituents) and calculating reactivity descriptors (like HOMO/LUMO energies or MEP values), one can build a model that predicts how structural changes will affect reactivity.

For example, a study on a related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for its inhibitory potency against certain enzymes. uq.edu.au Although this is a structure-activity relationship (SAR), the underlying principles are similar to SRR, where specific functional groups are shown to be critical for a particular chemical property or behavior.

Impact of Substituents on Electronic Properties and Reactivity

The electronic properties of the this compound scaffold are highly sensitive to the nature and position of substituents on either the pyrrole or the benzyl ring. Computational studies on related pyrrole derivatives demonstrate that the introduction of different functional groups can systematically alter the molecule's electronic structure, particularly the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uaresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity and greater polarizability. researchgate.netnih.gov

Electron-donating groups (EDGs), such as amino (-NH2) or methoxy (B1213986) (-OCH3), tend to increase the energy of the HOMO. This elevation makes the molecule more susceptible to oxidation and more reactive toward electrophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), lower the energy of the LUMO, making the molecule a better electron acceptor and more reactive toward nucleophiles. dntb.gov.uaresearchgate.net For instance, studies on substituted 2,5-di(2-thienyl) pyrrole showed that a nitro substituent resulted in the lowest-lying LUMO energy level, indicating enhanced electron injection capabilities and resistance to oxidation. dntb.gov.uaresearchgate.net

These substituent-induced modifications directly impact various reactivity descriptors that can be calculated computationally. numberanalytics.com Parameters derived from Conceptual Density Functional Theory (CDFT), such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), quantify the reactivity of a molecule. nih.govnumberanalytics.comafribary.com A higher chemical potential suggests a better electron donor, while a lower value indicates a better electron acceptor. Chemical hardness represents the resistance to change in electron distribution; molecules with a small HOMO-LUMO gap are considered "soft" and more reactive. researchgate.netnih.gov The electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govafribary.com

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can also predict reactive sites. These maps show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. dntb.gov.uaresearchgate.net For substituted pyrroles, these calculations can pinpoint how substituents redirect electron density across the molecule, thereby influencing its interaction with other reagents. dntb.gov.uaresearchgate.net

| Substituent Type | Example Groups | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Impact on Reactivity |

|---|---|---|---|---|---|

| Electron Donating (EDG) | -NH2, -OH, -OCH3, -CH3 | Increases (Less Negative) | Slight Increase | Decreases | Increased reactivity towards electrophiles. |

| Electron Withdrawing (EWG) | -NO2, -CN, -CHO | Slight Decrease | Decreases (More Negative) | Decreases | Increased reactivity towards nucleophiles. |

| Halogens (Inductive EWG) | -Cl, -F | Decreases | Decreases | Relatively Unchanged or Slight Decrease | Complex effects; generally increases electrophilicity. |

Computational Approaches to SRR Prediction (e.g., QSAR without biological activity correlation)

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools designed to predict the reactivity of chemical compounds based on their molecular structure. This approach is analogous to the more commonly known Quantitative Structure-Activity Relationship (QSAR) used in drug discovery, but it focuses on chemical reactivity rather than biological activity. nih.govnih.gov The fundamental principle is that the reactivity of a compound is a function of its structural, steric, and electronic properties, which can be quantified by molecular descriptors. nih.gov

The development of a QSRR model typically involves several steps. First, a set of related molecules, such as various substituted pyrrole derivatives, is defined. Second, using quantum chemical calculations (like DFT), a range of molecular descriptors is calculated for each molecule in the set. nih.gov These descriptors serve as numerical representations of the molecule's properties. Finally, a mathematical model is constructed using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to establish a correlation between the descriptors and an observed or calculated measure of reactivity. nih.govnih.gov

Key molecular descriptors that are often important in predicting the reactivity of pyrrole derivatives include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken charges, dipole moment, and polarizability. nih.gov These describe a molecule's ability to participate in electronic interactions.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and connectivity indices (e.g., chi indices). nih.gov These relate to the size and shape of the molecule, which can influence its ability to approach a reaction partner.

Thermodynamic Descriptors: Enthalpy of formation and Gibbs free energy change, which provide insight into the stability and spontaneity of reactions. afribary.com

For example, a QSRR model for a specific reaction might find that a combination of the HOMO energy and a steric parameter accurately predicts the reaction rate. By calculating these descriptors for a new, unreacted pyrrole derivative, its reactivity can be predicted without performing the experiment. While many published studies on pyrroles use QSAR to predict biological activities like antioxidant potential or enzyme inhibition, the methodologies and descriptors are directly transferable to creating QSRR models for predicting chemical reactivity. nih.govacs.org

| Descriptor Category | Descriptor Name | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Relates to electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | Relates to electron-accepting ability; susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap | Correlates with chemical stability and overall reactivity. researchgate.net | |

| Dipole Moment | Measures polarity, influencing solubility and intermolecular interactions. | |

| Polarizability | Describes the deformability of the electron cloud in an electric field. nih.gov | |

| Steric/Topological | Molecular Volume/Surface Area | Quantifies the size and shape of the molecule, affecting accessibility of reactive sites. |

| Rotatable Bond Count | Indicates molecular flexibility. nih.gov | |

| Connectivity Indices | Topological descriptors that encode information about branching and structure. nih.gov | |

| Thermodynamic | Enthalpy of Formation (ΔHf) | Indicates the intrinsic stability of the molecule. afribary.com |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of a potential reaction. afribary.com |

Applications in Chemical Research and Advanced Materials

As Versatile Building Blocks and Intermediates in Organic Synthesis

In the field of organic synthesis, 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile is recognized as a versatile heterocyclic building block. bldpharm.com The strategic placement of its reactive functional groups—the nucleophilic amino group and the electrophilic nitrile group—allows for a wide range of chemical transformations. This dual reactivity enables chemists to construct intricate molecular frameworks through various synthetic routes. The compound is classified among organic building blocks like nitriles, amines, and aryls, underscoring its role as a foundational element for creating more complex molecules. bldpharm.com

The structure of this compound makes it an excellent starting material for the synthesis of complex heterocyclic compounds. Its derivatives are particularly useful in creating 2,2'-bipyrroles, which are themselves significant precursors for a variety of functional molecules. mdpi.com For instance, a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, which belongs to the 2,2'-bipyrrole class, was synthesized from N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. mdpi.com

The presence of adjacent amino and nitrile functional groups in such polyfunctionalized bipyrroles opens pathways for synthesizing novel purine (B94841) analogs, further expanding the synthetic utility of this class of compounds. mdpi.com Pyrrole-based enaminones and other functionalized pyrroles are frequently employed as building blocks to construct fused heterocyclic systems, such as indolizines and pyrrolo[1,2-a]pyrazines, which are known for their pharmacological activity. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrrole (B145914) Precursors

| Precursor Type | Resulting Heterocycle | Significance |

|---|---|---|

| 2,2'-Bipyrrole Derivatives | Porphyrinoids, Purine Analogs | Anion binding, chemosensors, potential antitumor agents. mdpi.com |

| Pyrrole-based Enaminones | Indolizines, Pyrrolo[1,2-a]pyrazines | Strong pharmacological and antifungal activity. nih.gov |

The utility of this compound extends to the synthesis of larger, more complex structures like macrocycles. Derivatives of this compound, specifically 2,2'-bipyrroles, are extensively used in the design and synthesis of porphyrinoids. mdpi.com Porphyrinoids are a class of macrocyclic compounds that includes porphyrins and their analogs. These structures are of significant interest due to their diverse applications, including as anion binding agents, ion chemosensors, and photosensitizers in photodynamic therapy. mdpi.com The ability to construct such large and functional macrocyclic systems highlights the importance of the foundational pyrrole building block.

Development of Novel Synthetic Methodologies

The development of efficient synthetic routes to access polysubstituted pyrroles like this compound is an active area of research. The value of these compounds as intermediates drives the innovation of new synthetic methods. For example, green and efficient one-pot, three-component reactions have been developed for the synthesis of related 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov These methods often utilize novel catalysts to achieve high yields, short reaction times, and environmentally friendly conditions. nih.gov

Similarly, concise three-component synthesis strategies have been developed for creating key pyrrole frameworks from α-hydroxyketones, oxoacetonitriles, and anilines. ntu.edu.sgmdpi.com Such methodologies are powerful because they allow for the rapid generation of a library of pyrrole analogs, which can then be used to develop new drug candidates and other functional molecules. ntu.edu.sgmdpi.com The continuous refinement of these synthetic strategies underscores the importance of the pyrrole scaffold in chemical research.

Exploration in Materials Science Research

The unique chemical structure of this compound and its derivatives also makes them attractive for exploration in materials science. bldpharm.com The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer, and the specific functional groups on this compound can be leveraged to tune the properties of resulting materials.

Derivatives of this compound, such as 2,2'-bipyrroles, are employed in the design of conducting polymers. mdpi.com Polypyrrole itself is a conjugated polymer with notable electronic properties, including electrical conductivity. nih.gov It is typically synthesized through electrochemical or chemical oxidation of the pyrrole monomer. nih.gov The incorporation of functionalized pyrrole units, such as those derived from the title compound, into a polymer backbone could allow for the fine-tuning of the polymer's electronic properties, processability, and function. This makes them promising candidates for applications in neural electrodes, sensors, and other electronically active biomedical materials. nih.gov

The electronic and optical properties of materials derived from this compound are a subject of research interest. bldpharm.com The presence of electron-withdrawing groups, such as the nitrile and potentially a benzoyl group in its derivatives, can create highly polarized 2,2'-bipyrrole structures. mdpi.com This polarization can induce dipole-dipole interactions, π-π stacking, and hydrogen bonding, which in turn can lead to unique self-assembly into functional materials. mdpi.com

The investigation of novel pyrene and pyrazoline derivatives has shown that modifying heterocyclic structures can significantly alter their absorption and fluorescence spectra. mdpi.comnih.gov For example, adding different functional groups can cause a red-shift in emission wavelengths, a phenomenon that is valuable in the development of optical materials, organic light-emitting diodes (OLEDs), and fluorescent probes. mdpi.comnih.gov Given these precedents, derivatives of this compound are promising candidates for the development of new materials with tailored electronic and optical characteristics.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-chloroacetophenone |

| 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile |

| 5-amino-1H-pyrazole-4-carbonitrile |

| Indolizines |

| N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine |

| Polypyrrole |

| Porphyrinoids |

| Purine |

| Pyrrolo[1,2-a]pyrazines |

| Pyrrolo[2,3-d]pyrimidine |

Absence of Research on Molecular Recognition Properties of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available research specifically detailing the conceptual studies of molecular recognition and non-covalent interactions of the chemical compound this compound.

This particular area of study, which would investigate how this molecule interacts with other molecules through forces such as hydrogen bonding, van der Waals forces, and π-π stacking in a non-biological context, appears to be an unexplored facet of its chemistry. Such studies are fundamental to understanding the potential applications of a compound in fields like supramolecular chemistry, host-guest chemistry, and the development of advanced materials.

The functional groups present in this compound, including an amino group (-NH2), a nitrile group (-CN), a pyrrole ring, and a benzyl (B1604629) group, theoretically provide multiple sites for potential non-covalent interactions. The amino group can act as a hydrogen bond donor, while the nitrile group and the nitrogen atom in the pyrrole ring can act as hydrogen bond acceptors. The aromatic pyrrole and benzyl rings could participate in π-π stacking interactions.

However, without experimental or computational data, any discussion of its specific molecular recognition capabilities remains speculative. Detailed research findings, including data on association constants, binding affinities, or computational models of its interaction with other molecules, are not present in the public domain.

Consequently, it is not possible to provide a detailed, evidence-based article on the "Conceptual Studies of Molecular Recognition and Interactions" for this compound as per the specified requirements for detailed research findings and data tables.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Eco-Friendly Synthetic Routes

Current synthetic methodologies for related pyrrole (B145914) structures often rely on conventional techniques that may involve harsh reaction conditions or environmentally persistent solvents. mdpi.com Future research should prioritize the development of green synthetic protocols for 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile. Inspiration can be drawn from recent advancements in the synthesis of other amino-nitrile heterocyclic compounds, such as pyrazoles, where eco-friendly strategies have been successfully implemented. nih.govresearchgate.netrsc.org

Key opportunities include:

Novel Catalysis: The exploration of heterogeneous nanocatalysts, such as modified layered double hydroxides (LDHs) or functionalized magnetic nanoparticles, could offer significant advantages. nih.govrsc.org These catalysts have demonstrated high efficiency, selectivity, and stability in multicomponent reactions for similar structures, often allowing for easy recovery via filtration or magnetic separation and reuse over multiple cycles. nih.govrsc.org

Greener Solvents: Shifting from traditional organic solvents like acetonitrile (B52724) to more benign media such as water/ethanol mixtures would substantially improve the environmental profile of the synthesis. nih.gov

These approaches align with the principles of green chemistry by minimizing waste, reducing energy input, and utilizing recyclable and non-toxic materials.

| Green Synthesis Strategy | Catalyst Example | Solvent System | Typical Reaction Time | Key Advantages | Source |

| Nanocatalysis | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 15-27 min | Reusable catalyst, high yields (85-93%), mild conditions | nih.govresearchgate.net |

| Magnetic Nanocatalysis | Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Solvent-free (mechanochemical) | Short | Easy magnetic recovery, operational simplicity, excellent yields | rsc.org |

Exploration of Novel Derivatization Pathways and Chemical Transformations

The amino and nitrile groups of this compound are prime targets for derivatization to generate a library of novel compounds with diverse properties. The strategic modification of these functional groups can lead to new chemical entities with potential applications in medicinal chemistry and material science.

Amino Group Modifications: The primary amino group can be readily acylated or sulfonylated. Structure-activity relationship (SAR) studies on analogous compounds, such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have shown that coupling with acyl chlorides and anhydrides yields N-acylamide derivatives with potent biological activity. nih.gov For instance, the N-benzoyl derivative of a similar pyrrole scaffold demonstrated significant potential as a broad-spectrum metallo-β-lactamase inhibitor. nih.gov This pathway represents a promising route for developing new therapeutic agents.

Nitrile Group Transformations: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

Cyclization Reactions: The adjacent amino and nitrile functionalities present an ideal setup for intramolecular cyclization reactions. This pathway could be exploited to synthesize fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogs of purines and are of significant interest in medicinal chemistry. mdpi.com The synthesis of a polyfunctionalized 2,2′-bipyrrole highlights its potential as an intermediate for creating novel purine (B94841) analogs. mdpi.com

| Functional Group | Derivatization Reaction | Potential Products | Application Area | Source |

| Amino Group | Acylation (e.g., with acyl chlorides) | N-acylamide derivatives | Medicinal Chemistry (e.g., enzyme inhibitors) | nih.gov |

| Amino & Nitrile Groups | Intramolecular Cyclization | Fused heterocycles (e.g., purine analogs) | Medicinal Chemistry | mdpi.com |

| Nitrile Group | Hydrolysis / Reduction | Carboxylic acids, amides, primary amines | Synthetic Intermediates | N/A |

Advanced Computational Modeling for Predictive Chemistry and Design

While specific computational studies on this compound are not yet prevalent, this area represents a significant opportunity for future research. Advanced computational modeling can accelerate the discovery and optimization process, saving considerable time and resources in the laboratory.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new derivatization strategies.